molecular formula C15H10Cl2N4O B5324394 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5324394
M. Wt: 333.2 g/mol
InChI Key: CEJPLNWYBBFAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CCTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. In

Mechanism of Action

The precise mechanism of action of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a key role in cell cycle progression.
Biochemical and Physiological Effects:
In addition to its antifungal and anticancer properties, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the proliferation of endothelial cells, which are involved in the formation of new blood vessels. This compound has also been shown to have anti-inflammatory properties, and to inhibit the production of nitric oxide, a molecule that is involved in the regulation of blood pressure and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its broad spectrum of biological activity, which makes it a potentially useful tool for studying a range of biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of new analogs of this compound that exhibit improved solubility and other desirable properties. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential new targets for this compound in the treatment of disease.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloroaniline with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatographic techniques.

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. In particular, this compound has been shown to inhibit the growth of a number of cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to have antifungal activity against a number of fungal species, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-12-3-1-2-4-14(12)20-15(22)11-6-5-10(7-13(11)17)21-8-18-19-9-21/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJPLNWYBBFAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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